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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the SHP2

inhibitor TNO155.

Frequently Asked Questions (FAQs)
Q1: What is TNO155 and what is its primary mechanism of action?

TNO155 is an orally active, selective, allosteric inhibitor of the protein tyrosine phosphatase

SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the

PTPN11 gene.[1][2] SHP2 is a key signaling node that promotes cell survival and proliferation

by regulating the RAS-RAF-ERK (MAPK) signaling pathway.[2][3][4] TNO155 binds to a

specific allosteric pocket on SHP2, locking the enzyme in an inactive conformation.[2] This

prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream

signaling through the MAPK pathway and suppressing the growth of cancer cells that are

dependent on this pathway.[1]

Q2: My cancer cell line is showing reduced sensitivity to TNO155 monotherapy. What are the

potential resistance mechanisms?

While much of the research focuses on using TNO155 to overcome resistance to other

targeted therapies, some potential mechanisms for intrinsic or acquired resistance to TNO155
could involve:
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Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the

ERK signaling pathway downstream of SHP2, bypassing the inhibitory effect of TNO155.[5]

[6][7]

Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways,

such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK

pathway by TNO155.[3][4][8][9]

Genetic Alterations in the SHP2 Binding Site: While not yet widely reported for TNO155,

mutations in the allosteric binding site of SHP2 could potentially reduce the binding affinity of

the inhibitor.

Q3: What are the most promising combination strategies to overcome TNO155 resistance?

Preclinical and clinical studies have demonstrated that combining TNO155 with other targeted

agents can enhance its efficacy and overcome resistance. Some effective combinations

include:

KRAS G12C Inhibitors (e.g., JDQ433, Sotorasib): TNO155 can block the feedback activation

of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more

sustained inhibition of the MAPK pathway.[5][6][7][10][11]

EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer

(NSCLC), combining TNO155 with an EGFR inhibitor can lead to sustained ERK inhibition

and overcome acquired resistance to EGFR inhibitors.[5][6][7][12]

BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal

cancer, TNO155 can prevent the feedback reactivation of the MAPK pathway mediated by

receptor tyrosine kinases (RTKs), thereby sensitizing cells to BRAF and MEK inhibitors.[5][6]

[7]

CDK4/6 Inhibitors (e.g., Ribociclib): The combination of TNO155 and a CDK4/6 inhibitor has

shown benefits in a broad range of cancer models, including those with KRAS mutations.[5]

[6][7][13][14]

Anti-PD-1/PD-L1 Immunotherapy (e.g., Spartalizumab): SHP2 is involved in modulating

immune checkpoints.[2] Combining TNO155 with immunotherapy can enhance the anti-
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tumor immune response.[5][6][7][8][13]

mTOR Inhibitors (e.g., Everolimus): In oral squamous cell carcinoma (OSCC) cell lines

resistant to TNO155, the combination with an mTOR inhibitor has shown synergistic effects.

[9]
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Issue Potential Cause Recommended Action

High IC50 value for TNO155 in

a cell line expected to be

sensitive.

Cell line authentication issue.

Verify the identity of your cell

line using short tandem repeat

(STR) profiling.

Suboptimal assay conditions.

Optimize cell seeding density,

drug treatment duration, and

the viability assay protocol.

Intrinsic resistance

mechanisms.

Characterize the baseline

signaling pathway activity in

your cell line (e.g., MAPK and

PI3K-AKT pathways) using

western blotting.

Loss of TNO155 efficacy over

time in a previously sensitive

cell line.

Development of acquired

resistance.

Analyze resistant clones for

reactivation of the MAPK

pathway or upregulation of

parallel survival pathways

(e.g., PI3K-AKT).

Consider combination therapy

with an inhibitor targeting the

identified resistance

mechanism.

Inconsistent results in cell

viability assays.
Variability in cell seeding.

Ensure a homogenous single-

cell suspension before seeding

and use a multichannel pipette

for consistency.

Edge effects in multi-well

plates.

Avoid using the outer wells of

the plate or fill them with sterile

PBS to maintain humidity.

Drug degradation.

Prepare fresh drug dilutions for

each experiment and store

stock solutions appropriately.
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Difficulty in detecting changes

in protein phosphorylation by

western blot.

Suboptimal antibody.

Validate your primary

antibodies for specificity and

optimal dilution.

Insufficient drug treatment

time.

Perform a time-course

experiment to determine the

optimal duration of TNO155

treatment for observing

changes in phosphorylation.

Protein degradation.

Use phosphatase and

protease inhibitors in your lysis

buffer.

Quantitative Data Summary
Table 1: In Vitro Efficacy of TNO155 and Combination Therapies in Cancer Cell Lines
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Cell Line
Cancer
Type

Genotype
Treatmen
t

IC50 (µM)
Synergy
Score

Referenc
e

NCI-H3255 NSCLC
EGFR

L858R
Nazartinib 0.01 - [15]

TNO155 0.12 - [15]

Nazartinib

+ TNO155
- 18.3 [15]

PC-9 NSCLC
EGFR

ex19del
Erlotinib ~0.01 - [5][7][12]

Nazartinib ~0.01 - [5][7][12]

TNO155 >10 - [5][7][12]

PC-9

(EGFR

T790M/C7

97S)

NSCLC

EGFR

ex19del,

T790M,

C797S

Erlotinib >10 - [5][7][12]

Nazartinib >10 - [5][7][12]

TNO155 ~3 - [5][7][12]

HCC827 NSCLC
EGFR

ex19del
Nazartinib ~0.01 - [5][7][12]

TNO155 ~1 - [5][7][12]

HCC827-

GR

(Gefitinib

Resistant)

NSCLC

EGFR

ex19del,

MET amp

Nazartinib ~1 - [5][7][12]

TNO155 ~1 - [5][7][12]

NCI-H2122 NSCLC
KRAS

G12C

TNO155 +

Cpd 12a
- 21.6 [7][11]

NCI-H1373 NSCLC
KRAS

G12C

TNO155 +

Cpd 12a
- 27.2 [7][11]
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LIM2099
Colorectal

Cancer

KRAS

G12C

TNO155 +

Cpd 12a
- 20.3 [7][11]

ORL-195 OSCC - TNO155 <1 - [9]

SCC-9 OSCC - TNO155 <1 - [9]

BICR10 OSCC - TNO155 >10 - [9]

PE/CA-

PJ15
OSCC - TNO155 >10 - [9]

Table 2: In Vivo Efficacy of TNO155 Combination Therapies

Cancer Model Treatment
Tumor Growth
Inhibition (%)

Reference

EGFR-mutant NSCLC

PDX
Osimertinib + TNO155

Greater than either

single agent
[7]

BRAF V600E

Colorectal Cancer

Xenograft (HT-29)

Dabrafenib +

Trametinib + TNO155

Greater than

Dabrafenib +

Trametinib alone

[5]

KRAS G12C NSCLC

Xenograft (Lu-99)
TNO155 + Ribociclib

Comparable to

TNO155 + Trametinib
[5]

Malignant Peripheral

Nerve Sheath Tumor

PDX

TNO155 + Ribociclib

Enhanced and more

durable response

compared to TNO155

alone

[14]

Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 alone or in

combination with another inhibitor.

Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in

100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator

at 37°C with 5% CO2.

Drug Preparation: Prepare a 2x serial dilution of TNO155 and/or the combination drug in

complete growth medium.

Treatment: Remove the medium from the wells and add 100 µL of the drug-containing

medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.

Incubation: Incubate the plate for 72 to 144 hours.[5][7][12][16]

Viability Assessment: Add 10 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on

an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes

to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50

values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable

slope) in a suitable software like GraphPad Prism. For combination studies, synergy scores

can be calculated using the Loewe additivity model.[5]

Western Blotting
Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in the

MAPK and other signaling pathways (e.g., p-ERK, p-MEK, p-AKT).

Methodology:

Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells

with the desired concentrations of TNO155 and/or combination drugs for a specified period

(e.g., 2, 4, or 24 hours).[5][7]

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for

5 minutes.

SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system.

Analysis: Quantify the band intensities using software like ImageJ and normalize the levels

of phosphorylated proteins to their total protein counterparts.
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Caption: TNO155 inhibits SHP2, blocking RAS-MAPK signaling.
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Caption: TNO155 overcomes resistance by blocking feedback loops.
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Caption: Workflow for testing combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.cancer-research-network.com/2020/05/23/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity/
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727779/
https://pubmed.ncbi.nlm.nih.gov/35024315/
https://pubmed.ncbi.nlm.nih.gov/35024315/
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://pubmed.ncbi.nlm.nih.gov/33046519/
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.mdpi.com/2072-6694/15/22/5384
https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://www.onclive.com/view/tno155-jdq433-combo-elicits-responses-is-tolerable-in-kras-g12c-solid-tumors
https://www.researchgate.net/figure/TNO155-enhances-the-efficacy-of-KRASG12C-inhibitors-against-KRASG12C-lung-and-colorectal_fig3_347379735
https://www.researchgate.net/figure/TNO155-is-efficacious-in-acquired-resistance-models-of-EGFRi-and-demonstrates-combination_fig1_347379735
https://www.targetedonc.com/view/tn0155-and-targeted-therapies-lead-to-positive-responses-in-solid-tumors
https://www.eurekalert.org/news-releases/1032977
https://www.eurekalert.org/news-releases/1032977
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-20-2718/274686/am/Combinations-with-allosteric-SHP2-inhibitor-TNO155
https://www.benchchem.com/pdf/Comparative_Efficacy_Analysis_of_SHP2_Inhibitors_TNO155_vs_Migoprotafib.pdf
https://www.benchchem.com/product/b2543578#overcoming-tno155-resistance-in-cancer-cell-lines
https://www.benchchem.com/product/b2543578#overcoming-tno155-resistance-in-cancer-cell-lines
https://www.benchchem.com/product/b2543578#overcoming-tno155-resistance-in-cancer-cell-lines
https://www.benchchem.com/product/b2543578#overcoming-tno155-resistance-in-cancer-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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